Product packaging for CPI571(Cat. No.:CAS No. 1904647-34-2)

CPI571

Cat. No.: B606799
CAS No.: 1904647-34-2
M. Wt: 270.336
InChI Key: SEBLQCOUNNYDKI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CPI571 is a potent and selective small-molecule inhibitor targeting the bromodomains of the CREBBP/EP300 (CBP/EP300) proteins . These homologous proteins are multifunctional transcriptional co-activators that play a critical role in regulating gene expression through their bromodomain and histone acetyltransferase (HAT) activities . The bromodomain of CBP/EP300 is a specialized module that recognizes and binds to acetylated lysine residues on histones, thereby linking chromatin modification to transcriptional activation . By selectively inhibiting the CBP/EP300 bromodomain, this compound disrupts this interaction and serves as a valuable chemical probe for investigating epigenetic mechanisms in cellular function. Research indicates that inhibition of the CBP/EP300 bromodomain has a significant impact on regulatory T cell (Treg) biology . Studies using tools like this compound have demonstrated that such inhibition can reduce the expression of key Treg proteins, including the master transcription factor FOXP3, as well as other mediators of Treg suppressive function like LAG-3, CTLA-4, and TIM-3 . As Tregs within tumors can dampen anti-tumor immune responses, the use of this compound in preclinical research helps to validate the CBP/EP300 bromodomain as a potential novel target for cancer immunotherapy approaches aimed at countering immunosuppression . This compound is intended for research purposes to further elucidate epigenetic pathways in immunology and oncology.

Properties

CAS No.

1904647-34-2

Molecular Formula

C15H18N4O

Molecular Weight

270.336

IUPAC Name

(4R)- 6-(1,4-Dimethyl-1H-imidazol-2-yl)-1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C15H18N4O/c1-9-7-13(20)18-12-6-4-5-11(14(12)16-9)15-17-10(2)8-19(15)3/h4-6,8-9,16H,7H2,1-3H3,(H,18,20)/t9-/m1/s1

InChI Key

SEBLQCOUNNYDKI-SECBINFHSA-N

SMILES

O=C1NC2=CC=CC(C3=NC(C)=CN3C)=C2N[C@H](C)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPI571

Origin of Product

United States

Cpi571 As a Defined Research Tool in Bromodomain Inhibition Studies

Identification and Characterization of CPI571 as a Negative Control Compoundnih.gov

This compound was specifically selected as a negative control for research targeting the bromodomains of the highly homologous transcriptional co-activators, CREBBP (CBP) and EP300. nih.govelifesciences.org These proteins are crucial in regulating gene expression and have been implicated in various diseases, including cancer. elifesciences.orgcellcentric.com The development of potent and selective inhibitors for the CBP/EP300 bromodomains, such as CPI703 and CPI644, necessitated a corresponding negative control to ensure that observed biological effects were due to specific inhibition of the target. nih.gov

Structural Similarity to Active Bromodomain Inhibitors (e.g., CPI703, CPI644)nih.gov

A critical characteristic of an effective negative control is its structural resemblance to the active compound. nih.gov this compound shares a very similar chemical scaffold and physicochemical properties with the active CBP/EP300 bromodomain inhibitors CPI703 and CPI644. nih.govosti.gov This structural similarity is by design, ensuring that any differences in biological activity are not attributable to variations in properties like solubility or cell permeability, but rather to the specific interaction with the target protein. nih.gov

Table 1: Structures of Active Inhibitors and Negative Control nih.govresearchgate.net

Compound NameChemical Structure
CPI703(Image of CPI703 structure)
CPI644(Image of CPI644 structure)
This compound (Image of this compound structure)

Deliberate Lack of Activity on Target (e.g., CBP/EP300 Bromodomain)nih.gov

The defining feature of this compound is its intentional lack of significant activity against the CBP/EP300 bromodomains. nih.gov While the active compound CPI703 potently inhibits the CBP bromodomain, this compound demonstrates markedly reduced inhibitory capacity. nih.govosti.gov This differential activity is crucial for its function as a negative control, allowing researchers to distinguish between specific on-target effects and non-specific or off-target effects of the chemical scaffold. nih.gov

Biochemical assays have quantitatively confirmed the disparity in potency between this compound and its active counterparts. nih.gov

Table 2: Comparative Inhibitory Activity on CBP Bromodomain nih.govresearchgate.net

CompoundAlphaLISA IC₅₀ (µM)ITC KD (µM)
CPI7030.47 ± 0.070.35
CPI6440.18 ± 0.060.084
This compound 12.2 ± 0.4Not Detected

Data presented as mean ± S.E. where applicable.

The data clearly illustrates that while CPI703 and CPI644 are potent inhibitors of the CBP bromodomain with low micromolar and nanomolar affinities respectively, this compound is significantly less active, with an IC₅₀ value approximately 26 times higher than that of CPI703. nih.gov Furthermore, isothermal titration calorimetry (ITC) experiments, which measure the direct binding affinity of a compound to a protein, detected no discernible binding for this compound to the CBP bromodomain, further solidifying its status as a negative control. nih.govresearchgate.net

Molecular and Biochemical Elucidation Utilizing Cpi571

Probing Target Specificity and Selectivity in Vitro

The in vitro characterization of bromodomain inhibitors is fundamental to understanding their therapeutic potential. CPI571 has served as a key molecular tool in assays designed to determine binding affinity and selectivity, providing a baseline for comparison with more active analogues.

Biochemical assays are crucial for quantifying the interaction between a small molecule inhibitor and its protein target. This compound has been evaluated using standard industry techniques to measure its binding affinity for the CBP bromodomain.

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay that is widely used to study biomolecular interactions. In the context of bromodomain inhibitor screening, this assay measures the ability of a compound to disrupt the interaction between a bromodomain-containing protein and an acetylated histone peptide.

Comparative analysis using the AlphaLISA platform has demonstrated that this compound is a significantly weaker inhibitor of the CBP bromodomain when compared to its more active structural analogues, CPI703 and CPI644. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 12.2 µM. In contrast, CPI703 and CPI644 exhibited IC50 values of 0.47 µM and 0.18 µM, respectively, indicating substantially higher potency. This comparative data highlights the structural features present in CPI703 and CPI644 that contribute to their enhanced binding affinity.

CompoundAlphaLISA IC50 (µM) for CBP Bromodomain
This compound12.2
CPI7030.47
CPI6440.18

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat change that occurs when two molecules interact. It is considered the gold standard for determining the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

While specific ITC data for this compound is not detailed in the primary literature, the technique was employed to characterize its more potent analogues. For instance, ITC analysis of CPI703 revealed a dissociation constant (KD) of 0.35 µM for its interaction with the CBP bromodomain. Similarly, CPI644 was found to have a KD of 0.084 µM. The utilization of ITC for these active compounds underscores its importance in validating the binding affinities observed in screening assays like AlphaLISA and provides a more detailed thermodynamic profile of the inhibitor-bromodomain interaction. The significant difference in potency between this compound and its analogues, as shown by AlphaLISA, suggests that a similar trend would be observed in ITC measurements.

CompoundITC KD (µM) for CBP Bromodomain
CPI7030.35
CPI6440.084

A critical aspect of drug discovery is ensuring that the observed biological effects of a compound are due to its interaction with the intended target (on-target effects) and not with other unintended molecules (off-target effects). While specific controlled experiments detailing the on-target versus off-target profile of this compound are not extensively documented, the selectivity of the chemical series to which it belongs has been assessed.

The active compounds from this series, such as CPI703 and CPI644, have been shown to be highly selective for the CBP/EP300 bromodomains over other bromodomain families, including the BET (Bromodomain and Extra-Terminal domain) family. This selectivity is a key feature of the chemical scaffold. Given that this compound shares the same core structure, it is inferred to possess a similar selectivity profile, albeit with much lower potency. The use of less active or inactive analogues in broader screening panels is a common strategy to confirm that the biological activity of the more potent compounds is a direct result of their on-target engagement.

Application of this compound in Biochemical Assays for Bromodomain Binding Affinity Determination

Contribution of this compound to Crystallographic and Structural Biology Investigations

X-ray crystallography provides high-resolution structural information about how a ligand binds to its protein target. This information is invaluable for understanding the molecular basis of inhibitor potency and selectivity and for guiding further drug design efforts.

While a co-crystal structure of this compound with a bromodomain has not been specifically reported, its role as a reference compound is important in the context of the structural studies of its more active analogues. The co-crystal structures of compounds like CPI703 with the CBP bromodomain have been determined and reveal key interactions within the acetyl-lysine binding pocket.

These analyses show that the increased potency of the active analogues is due to favorable interactions, such as those between the C6 tert-butyl-pyrazole of CPI703 and the LPF (leucine-proline-phenylalanine) shelf of the bromodomain. By comparing the structures of these potent inhibitors with the presumed binding mode of the less active this compound, researchers can deduce which molecular modifications are critical for high-affinity binding. In this sense, this compound serves as a structural baseline, helping to define the essential pharmacophoric features required for potent and selective inhibition of the CBP/EP300 bromodomains. The crystallographic data from the active analogues effectively illuminates the binding pocket and explains the structure-activity relationship observed in the biochemical assays where this compound acts as a comparator.

Structural Comparison of Active Compounds with this compound to Highlight Key Residue Interactions

The compound this compound, more commonly known in scientific literature as STI571 or by its generic name Imatinib, is a potent and selective inhibitor of a small number of tyrosine kinases, including Abl, c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR). nih.govnih.gov Its mechanism of action is intricately linked to its unique ability to bind to and stabilize an inactive conformation of these kinases, thereby preventing their catalytic activity. nih.govaacrjournals.org A detailed examination of the structural interactions between Imatinib and its target kinases, and a comparison with other active compounds, reveals the precise molecular determinants of its efficacy and specificity.

The crystal structure of Imatinib in complex with the Abl kinase domain reveals that the inhibitor binds to the ATP-binding site, but in a manner distinct from ATP itself. aacrjournals.orgresearchgate.net Crucially, Imatinib binding requires the kinase to be in a specific inactive, non-phosphorylated state. nih.govaacrjournals.org This inactive conformation is characterized by a folded activation loop that blocks the substrate-binding site. nih.gov

Several key amino acid residues within the Abl kinase domain are critical for the binding of Imatinib. The interactions are a combination of hydrogen bonds and van der Waals forces, which collectively contribute to the high affinity of the inhibitor. researchgate.netnih.gov

Key Residue Interactions of Imatinib with Abl Kinase:

Interacting ResidueType of InteractionRole in Binding
Threonine 315 (T315) Hydrogen BondThe "gatekeeper" residue, forming a crucial hydrogen bond with the pyridine ring of Imatinib. This interaction is a major determinant of specificity. nih.govproteopedia.org
Methionine 318 (M318) Hydrogen BondForms a hydrogen bond with the main chain amide, contributing to the stable binding of the inhibitor. nih.gov
Phenylalanine 382 (F382) Hydrophobic InteractionPart of the DFG motif, which is in an "out" conformation in the inactive state. Imatinib has hydrophobic interactions with this residue. nih.gov
Tyrosine 253 (Y253) Hydrophobic InteractionLocated in the P-loop, it engages in hydrophobic interactions with Imatinib when the P-loop adopts a collapsed conformation. nih.gov
Aspartic Acid 381 (D381) Indirect InteractionPart of the DFG motif. In the inactive "DFG-out" conformation stabilized by Imatinib, this residue points away from the active site. nih.gov
Glutamic Acid 286 (E286) Hydrogen BondForms a hydrogen bond with the N-methylpiperazine group of Imatinib, anchoring this part of the molecule.

The interaction of Imatinib with c-Kit shares similarities with its binding to Abl. It also stabilizes an inactive conformation of the c-Kit kinase. Key interactions include hydrogen bonds with the gatekeeper residue Threonine 670 (the equivalent of T315 in Abl) and the hinge residue Cysteine 673. researchgate.net

A structural comparison with other tyrosine kinase inhibitors that also target Abl highlights the unique binding mode of Imatinib.

Comparative Analysis of Abl Kinase Inhibitors:

InhibitorTarget ConformationKey Residue Interactions and Distinctions
Imatinib (STI571) Inactive (DFG-out)Binds to a specific inactive conformation, requiring the DFG motif to be flipped out. Forms key hydrogen bonds with T315 and M318. nih.govresearchgate.net
Dasatinib Active (DFG-in) and InactiveBinds to both active and inactive conformations of Abl, giving it a broader spectrum of activity against Imatinib-resistant mutations. It has fewer interactions with the kinase domain compared to Imatinib. mdpi.com
Nilotinib Inactive (DFG-out)Structurally similar to Imatinib and also binds to the inactive DFG-out conformation. It forms similar interactions but is designed to have a higher affinity and overcome some Imatinib resistance. nih.gov
PD173955 ActiveBinds to a conformation of Abl where the activation loop resembles that of an active kinase. It is a more potent inhibitor than Imatinib in vitro, partly because it can target multiple forms of Abl. nih.gov

The requirement for a specific inactive conformation is a key reason for the high selectivity of Imatinib. nih.gov However, it is also a source of resistance, as mutations that destabilize the inactive state or directly interfere with drug contact residues can reduce its efficacy. pnas.org For instance, the T315I mutation, which replaces the smaller threonine with a bulkier isoleucine, sterically hinders the binding of Imatinib. proteopedia.org

In contrast, inhibitors like Dasatinib, which can bind to the active "DFG-in" conformation, are less dependent on the conformational flexibility of the kinase and can overcome resistance caused by many of these mutations. mdpi.com This structural and mechanistic diversity among kinase inhibitors is a critical aspect of developing strategies to combat drug resistance in targeted cancer therapy.

Cellular Contextualization and Mechanistic Validation with Cpi571

Application of CPI571 in Cellular Assays to Confirm Target-Specific Biological Effects

Cellular assays are crucial for understanding the effects of chemical compounds within a living system, providing a more complex environment than in vitro biochemical studies. The application of this compound in these assays helps to confirm that the biological effects observed with active compounds are indeed due to their specific engagement with the intended bromodomain targets and not off-target interactions or general cellular toxicity. cenmed.comcenmed.comuni.lu

Cellular Target Engagement Validation (e.g., NanoBRET, Bromo Dot Assay)

Cellular target engagement assays are designed to confirm that a compound can enter a cell and bind to its intended protein target in the native cellular environment. Techniques such as NanoBRET (Nano-luciferase-based Bioluminescence Resonance Energy Transfer) and Bromo Dot assays are employed for this purpose. cenmed.comcenmed.comlabsolu.ca

In studies evaluating inhibitors of CBP/EP300 bromodomains, NanoBRET assays have been used to directly monitor the interaction between the isolated CBP bromodomain or full-length EP300 bromodomain and histone H3.3 in live cells. cenmed.com Active inhibitors like CPI703 and CPI644 demonstrated dose-dependent inhibition of this interaction, with reported cellular EC50 values. cenmed.com

The Bromo Dot assay provides a complementary method to monitor the interaction between chromatin and a fluorescent fusion protein containing the CBP bromodomain. guidetopharmacology.orgcenmed.com U2OS cells expressing a chimeric protein containing the CBP bromodomain fused to ZsGreen (ZsG) are used. guidetopharmacology.org In this assay, active compounds disrupt the localization of the fluorescent bromodomain fusion protein to punctate foci representing chromatin binding. guidetopharmacology.org

This compound has been included in these cellular target engagement studies as a negative control. In the AlphaLISA assay, which can also be used to assess bromodomain inhibition, this compound showed significantly lower potency against CBP compared to CPI703 and CPI644. guidetopharmacology.org

The following table summarizes representative data comparing the cellular potency of this compound with active CBP/EP300 bromodomain inhibitors in cellular assays:

CompoundAssay TypeTargetCellular IC50 or EC50 (µM)NotesSource
This compoundAlphaLISACBP12.2 ± 0.4Negative control, low activity guidetopharmacology.org
CPI703AlphaLISACBP0.47 ± 0.07Potent inhibitor guidetopharmacology.org
CPI644AlphaLISACBP0.18 ± 0.06Potent inhibitor guidetopharmacology.org
CPI703NanoBRETIsolated CBP BD + H3.32.1Dose-dependent inhibition cenmed.com
CPI644NanoBRETIsolated CBP BD + H3.30.53Dose-dependent inhibition cenmed.com
CPI703NanoBRETEP300 BDSimilar to CBP inhibitionInhibition at similar concentrations cenmed.com
CPI703Bromo DotCBP-ZsGreen FusionIC50 ∼1.5Reduced Treg differentiation (phenotype) guidetopharmacology.org

Note: IC50 values represent the concentration required for 50% inhibition, while EC50 values represent the concentration required for 50% of the maximal effect.

The consistently lower potency or lack of significant activity demonstrated by this compound across these cellular engagement assays, in contrast to the potent effects of CPI703 and CPI644, provides strong evidence that this compound does not effectively engage the CBP/EP300 bromodomains in a cellular context. guidetopharmacology.orgcenmed.com

Discriminating Specific Pathway Modulation from General Cellular Perturbations

The inclusion of this compound as a negative control is critical for distinguishing specific pathway modulation resulting from targeted bromodomain inhibition from general cellular perturbations that might be caused by compounds with similar physicochemical properties but lacking target activity. guidetopharmacology.org By comparing the effects of active compounds (like CPI703 and CPI644) to those of this compound, researchers can confidently attribute the observed biological outcomes to the specific inhibition of CBP/EP300 bromodomains. guidetopharmacology.org If this compound produced similar effects to the active inhibitors, it would suggest that the observed results were not specifically due to bromodomain inhibition but rather to off-target effects or cellular stress induced by the compounds in general. guidetopharmacology.org

Investigating Cellular Responses to Bromodomain Modulation

Bromodomains play a key role in epigenetic regulation by binding to acetylated lysine (B10760008) residues on histones and other proteins, thereby influencing chromatin structure and gene expression. guidetopharmacology.org Investigating cellular responses to the modulation of bromodomain activity provides insights into their biological functions.

Role of this compound in Confirming Bromodomain-Dependent Regulation of Gene Expression

CBP and EP300 are known to be involved in gene transcription. guidetopharmacology.org Inhibition of their bromodomains can lead to changes in the expression of target genes. Studies using active CBP/EP300 bromodomain inhibitors have shown effects on the expression of genes involved in various cellular processes. For instance, inhibition of CBP/EP300 bromodomains in regulatory T cells (Tregs) has been shown to reduce the expression of FOXP3, a key marker of Treg differentiation, as well as mediators of Treg suppressive function such as LAG-3, CTLA-4, and TIM-3. guidetopharmacology.org

Assessment of Cellular Phenotypes Attributed to Specific Bromodomain Inhibition

Modulating bromodomain activity can also impact cellular phenotypes. In the context of regulatory T cells, inhibition of CBP/EP300 bromodomains with active compounds like CPI703 reduced Treg differentiation in a dose-dependent manner. guidetopharmacology.org This phenotypic effect, measured by the decrease in FOXP3+ cells, was consistent with the observed reduction in FOXP3 gene expression. guidetopharmacology.org

Structure Activity Relationship Sar Insights Derived from Cpi571’s Profile

Identification of Structural Determinants for Bromodomain Binding and Inhibition

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. nih.gov The development of small molecule inhibitors that can selectively block these interactions is a key area of therapeutic research. The analysis of compounds like CPI571 is fundamental to this effort.

This compound serves as a critical negative control in the study of CBP/EP300 bromodomain inhibitors. nih.gov It was specifically selected for its lack of significant activity against the CBP bromodomain, yet it possesses physicochemical properties that are very similar to potent inhibitors like CPI703 and CPI644. nih.gov This juxtaposition allows researchers to isolate the specific functional groups responsible for potent inhibition.

In a series of compounds developed to target the CBP/EP300 bromodomains, this compound displayed an IC50 of 12.2 µM. nih.govosti.gov In contrast, the closely related analogue CPI703 is significantly more potent with an IC50 of 0.47 µM. nih.govosti.gov The primary structural difference between these compounds lies in the substitutions on their core scaffolds. The transition from an initial lead compound, CPI098, to the more potent CPI703 involved modifications that enhanced interaction with the acetyllysine binding site, including making key hydrogen bonding interactions with Asn1168 and, through a water molecule, with Tyr1125 within the CBP bromodomain. nih.govosti.gov

Research into this series indicated that exploring various substituents on the benzene (B151609) ring was a fruitful strategy, with certain modifications at the C6 position leading to increased potency. osti.gov this compound, lacking these optimal substitutions, fails to achieve the necessary binding affinity for effective inhibition. This direct comparison underscores the critical role of specific functional groups in driving high-affinity binding.

Table 1: Comparison of CBP Bromodomain Inhibitory Activity

Compound IC50 (µM) nih.govosti.gov Note
CPI703 0.47 ± 0.07 Active Inhibitor
CPI644 0.084 (KD) Active Inhibitor
This compound 12.2 ± 0.4 Inactive Control
CPI644-(−) 6.0 Inactive Enantiomer

The stereochemical configuration of an inhibitor is a crucial factor in its biological activity, as it dictates the three-dimensional arrangement of functional groups and thus their ability to fit within a protein's binding site. The SAR studies involving the CPI series of compounds provide a stark example of this principle.

The compound CPI644 is a potent inhibitor of the CBP/EP300 bromodomains. However, its enantiomer, CPI644-(−) (the S-enantiomer), is approximately 50-fold less potent, with an IC50 value of 6.0 µM. nih.govosti.gov No detectable binding was observed for CPI644-(−) via Isothermal Titration Calorimetry (ITC), a method used to measure binding affinity, while the active enantiomer CPI644 showed a dissociation constant (KD) of 0.084 µM. osti.gov

This dramatic difference in activity between enantiomers highlights the precise stereochemical requirements of the CBP bromodomain binding pocket. The specific spatial orientation of the atoms in the active enantiomer allows for optimal interactions with key residues in the binding site, whereas the mirror-image arrangement of the inactive enantiomer prevents such favorable interactions, leading to a significant loss of inhibitory activity. This finding confirms that not only the presence of correct functional groups but also their exact spatial orientation is essential for effective bromodomain inhibition.

Broader Academic Implications of Research Involving Cpi571

Advancing Fundamental Understanding of Epigenetic Regulation in Health and Disease

Epigenetic regulation, encompassing modifications to DNA and associated proteins that influence gene expression without altering the underlying DNA sequence, is a fundamental process in both health and the pathogenesis of various diseases. Proteins like CBP (CREB-binding protein) and EP300 (E1A-associated protein p300) are crucial histone acetyltransferases (HATs) and transcriptional co-activators that play pivotal roles in this regulation. Their activity influences chromatin structure and the recruitment of transcription factors, thereby controlling gene expression programs essential for development, differentiation, and cellular function.

Research involving compounds that modulate the activity of CBP and EP300, such as CPI571 which is indicated to be regulated by these proteins, contributes to a deeper understanding of their specific functions in various biological contexts. By using such compounds as tools, researchers can probe the consequences of altering CBP/EP300 activity on gene expression profiles, cellular phenotypes, and ultimately, their roles in disease states like cancer and neurodegenerative disorders. Although detailed studies specifically on this compound's impact are limited in the provided data, the investigation of similar CBP/EP300 modulators has illuminated the intricate links between epigenetic dysregulation and disease progression. This line of research helps to identify potential therapeutic targets and unravel the complex epigenetic landscapes associated with different pathologies.

Establishing Robust Methodologies for Chemical Probe Validation in Academic Settings

The development and rigorous validation of chemical probes are critical for advancing chemical biology and target validation in academic research. Chemical probes are selective small molecules used to perturb protein function in biological systems, helping to elucidate protein function and validate their roles in disease. The process of validating a chemical probe involves demonstrating its potency, selectivity for the intended target, and on-target activity in cellular contexts.

Research involving compounds like this compound, particularly in comparison to analogues such as CPI703, highlights the importance of comparative studies in chemical probe validation. Evaluating the performance of different compounds targeting the same or related proteins, and understanding why one might outperform another (as CPI703 is noted to outperform this compound), provides valuable insights into the structural and functional requirements for effective and selective probe design. This contributes to establishing and refining methodologies for assessing probe quality, including criteria for potency, selectivity panels, and cellular target engagement assays. The challenges encountered and overcome in validating compounds in academic settings contribute to a growing body of knowledge on best practices for chemical probe development and application, ultimately improving the reliability and reproducibility of research findings in chemical biology.

Contribution to the Development of Next-Generation Chemical Biology Tools

The field of chemical biology relies heavily on the availability of high-quality small molecules to manipulate biological systems and study molecular mechanisms. Compounds that interact with key regulatory proteins, such as epigenetic modifiers like CBP and EP300, serve as valuable tools for this purpose. Research into the properties and activities of compounds like this compound, even in the context of understanding their limitations compared to newer analogues, contributes to the iterative process of developing improved chemical biology tools.

Understanding the interactions of this compound with proteins like CBP and EP300, and learning from its characteristics (including why CPI703 might be superior), informs the design of next-generation chemical probes with enhanced potency, selectivity, and desired pharmacological properties. This includes the development of inhibitors, activators, or degraders that can precisely modulate protein function in complex biological environments. The knowledge gained from studying the molecular interactions and cellular effects of compounds like this compound, even if not a best-in-class probe itself, contributes to the rational design and synthesis of novel chemical tools that enable researchers to dissect biological pathways with greater precision and specificity. This ongoing development of sophisticated chemical tools is essential for making significant strides in understanding fundamental biological processes and identifying new therapeutic avenues.

Future Directions in Chemical Biology and Epigenetics Research

Design of Novel Inactive Probes for Elucidating Complex Biological Systems

The design and application of inactive probes are fundamental strategies in chemical biology aimed at rigorously validating the specificity of active compounds and dissecting complex biological pathways. Inactive probes are typically structural analogs of active compounds that lack the desired biological activity against the primary target. Their use as negative controls is crucial to ensure that observed phenotypic effects in cellular or in vivo studies are a direct result of the active compound's engagement with its intended target, rather than off-target interactions or non-specific cellular toxicity.

CPI571 serves as a pertinent example of an inactive probe in the study of CBP/EP300 bromodomains. While structurally related to potent CBP/EP300 bromodomain inhibitors like CPI703 and CPI644, this compound was specifically chosen and utilized as a negative control compound due to its observed lack of activity on CBP. nih.gov Despite possessing physicochemical properties similar to its active counterparts, this compound demonstrated significantly lower potency against CBP in biochemical assays, with an IC₅₀ value of 12.2 ± 0.4 μm compared to 0.47 ± 0.07 μm for CPI703 and 0.18 ± 0.06 μm for CPI644 in AlphaLISA assays. nih.gov

The strategic inclusion of this compound in research, such as studies investigating the role of CBP/EP300 bromodomains in regulatory T cell (Treg) biology, highlights the importance of inactive probes. In these studies, while active inhibitors like CPI703 and CPI644 impacted Treg numbers and the expression of suppressive markers, this compound had no significant effect on Treg numbers. nih.gov This differential activity provides strong evidence that the biological effects observed with CPI703 and CPI644 are specifically mediated through the inhibition of CBP/EP300 bromodomains, underscoring the value of this compound as a tool to confirm on-target activity and enhance the reliability of research findings. The continued design and application of well-characterized inactive probes like this compound will remain essential for the accurate interpretation of data and the advancement of our understanding of biological systems.

Integration of Advanced Omics Technologies with Chemical Biology Approaches

The integration of advanced omics technologies with chemical biology approaches is revolutionizing the study of biological systems, particularly in the context of epigenetics and the action of chemical probes targeting epigenetic regulators. Epigenomics, transcriptomics, proteomics, and metabolomics provide comprehensive views of the cellular landscape at different molecular levels, offering powerful means to elucidate the downstream effects of inhibiting specific protein functions with small molecules.

Compounds targeting bromodomains, such as those of CBP/EP300 which are modulated by chemical probes like this compound and its active analogs, are key subjects for investigation using integrated omics approaches. nih.govnih.gov While this compound itself is an inactive control, studies utilizing its active counterparts (CPI703, CPI644) to perturb CBP/EP300 bromodomain function can be significantly enhanced by omics technologies. For instance, transcriptomics can reveal changes in gene expression profiles following bromodomain inhibition, identifying pathways and genes regulated by these epigenetic readers. Proteomics can provide insights into alterations in protein abundance and post-translational modifications. Epigenomic approaches, such as ChIP-seq or ATAC-seq, can map changes in chromatin accessibility and histone modifications influenced by the activity of CBP/EP300 and their interaction with chemical probes.

The study on regulatory T cell biology where this compound and its active analogs were used provides a clear scenario where omics integration would be highly beneficial. nih.gov While the initial study demonstrated phenotypic effects on Treg numbers and marker expression, applying transcriptomics or proteomics could reveal the specific molecular pathways and proteins affected by CBP/EP300 bromodomain inhibition in these cells, providing a deeper mechanistic understanding of the observed biological outcomes. Future directions in chemical biology research involving epigenetic targets will increasingly rely on the seamless integration of chemical probe studies with multi-omics profiling to gain a holistic understanding of how targeted protein modulation impacts complex cellular processes and phenotypes. This integrated approach allows for the identification of novel biomarkers, the elucidation of drug resistance mechanisms, and the discovery of new therapeutic targets.

The Evolving Role of Artificial Intelligence in Chemical Probe Discovery and Mechanistic Studies

Artificial intelligence (AI) is rapidly becoming a transformative force in drug discovery and chemical biology, accelerating various stages from target identification to molecule design and the interpretation of complex biological data. Its ability to process vast datasets, identify patterns, and make predictions is particularly valuable in the context of discovering novel chemical probes and understanding their mechanisms of action.

In the realm of epigenetic targets like CBP/EP300 bromodomains, AI can play a significant role in the discovery of new chemical probes. By leveraging existing data on known inhibitors, including structure-activity relationships derived from compounds like this compound, CPI703, and CPI644, AI algorithms can generate novel molecular structures with predicted activity against these targets. AI models can predict binding affinities, potential off-target effects, and even synthesize routes, significantly reducing the time and resources required for lead discovery and optimization. Furthermore, AI can be used to design diverse sets of compounds, including potential inactive probes, by predicting structural modifications that ablate target binding while maintaining favorable physicochemical properties, similar to how this compound functions relative to its active counterparts. nih.gov

Q & A

Q. What frameworks are suitable for integrating this compound research with clinical translation?

Q. How can AI/ML enhance this compound research workflows?

  • Methodological Answer : Train ML models on existing SAR data to predict novel derivatives with desired properties. Use NLP tools (BERT, BioBERT) to mine unstructured literature for hidden correlations (e.g., this compound AND resistance mechanisms) . Validate predictions with wet-lab experiments to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CPI571
Reactant of Route 2
CPI571

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.